4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride
Overview
Description
4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H17ClF3N and its molecular weight is 279.73. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Fluorinated Building Blocks
Fluorinated cyclohexanes, such as those derived from the synthesis of amine building blocks, are crucial for discovery chemistry programs. The synthesis involves a series of reactions starting from a Birch reduction, leading to fluorohydrin moieties which are then converted into different stereoisomers of the tetrafluorocyclohexyl ring system. These compounds, due to their facial polarization, are of interest for their unique chemical properties (Bykova, Al-Maharik, Slawin, & O'Hagan, 2017).
Synthesis of β-Fluoropyrrole Derivatives
In organic fluorine chemistry, the reaction of ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate with primary amines yields β-fluoropyrrole derivatives, demonstrating the versatility of fluorinated intermediates in synthesizing heterocyclic compounds. This reaction showcases the potential for creating complex molecular structures from simpler fluorinated precursors (Kim, Jun, Kwak, Park, & Chai, 2007).
Molecular Structure and Analysis
The molecular structure, HOMO-LUMO, MEP, NBO analysis, and first-order hyperpolarizability studies of fluorinated compounds provide insights into their electronic properties and potential applications in materials science. Such analyses contribute to understanding the stability and reactivity of fluorinated molecules, which are essential for designing new materials and pharmaceuticals (Sheena Mary, Panicker, Narayana, Samshuddin, Sarojini, & Van Alsenoy, 2014).
Synthesis of Fluorinated Heterocycles
The development of mild intramolecular fluoro-cyclisation reactions for benzylic alcohols and amines using commercially available Selectfluor illustrates the innovative approaches in synthesizing fluorinated heterocycles. This method highlights the importance of fluorinated compounds in generating complex structures with potential applications in medicinal chemistry and material science (Parmar & Rueping, 2014).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
4,4-difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-11-4-2-1-3-10(11)9-12(17)5-7-13(15,16)8-6-12;/h1-4H,5-9,17H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWLITNHWPCNLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CC=CC=C2F)N)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1389315-02-9 | |
Record name | Cyclohexanamine, 4,4-difluoro-1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1389315-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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